molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7

Ethyl [2-(aziridin-1-yl)ethyl]carbamate

Cat. No.: B14698811
CAS No.: 25323-93-7
M. Wt: 158.20 g/mol
InChI Key: OKWPWBHSSULDBG-UHFFFAOYSA-N
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Description

Ethyl [2-(aziridin-1-yl)ethyl]carbamate ( 25323-93-7) is a specialized organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This molecule is characterized by its carbamate ester group and the presence of a reactive aziridine ring, making it a valuable bifunctional building block in chemical synthesis and research. The aziridine moiety is a strained three-membered heterocycle known for its alkylating properties and its utility as a precursor in the synthesis of more complex nitrogen-containing structures . The carbamate group adds stability and can influence the compound's pharmacokinetic properties. This combination of functional groups makes it a versatile intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical intermediates and biochemical probes . Its applications extend to the synthesis of various derivatives for use in drug discovery and other fine chemical processes. This product is intended for research and laboratory use only. It is strictly labeled with the hazard statement H350, indicating that it may cause cancer . Researchers handling this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working within a properly functioning fume hood. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

25323-93-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl N-[2-(aziridin-1-yl)ethyl]carbamate

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10)

InChI Key

OKWPWBHSSULDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCN1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .

Industrial Production Methods

Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Structure : NH₂COOCH₂CH₃.
Key Properties :

  • Carcinogenicity: EC induces lung adenomas, liver carcinomas, and neurofibrosarcomas in rodents, with metabolic activation via CYP2E1 producing electrophilic intermediates .

Vinyl Carbamate (VC)

Structure : CH₂=CHNHCOOCH₂CH₃.
Key Properties :

  • Carcinogenicity: VC is 10–50× more potent than EC in inducing skin, lung, and liver tumors in mice and rats. For example, in CD-1 mice, VC induced 4.5× more lung adenomas per mouse than EC at equivalent doses .
  • Mutagenicity : VC is directly mutagenic in S. typhimurium TA1535 and TA100 strains in the presence of liver microsomes, with activity inhibited by cytochrome P-450 inhibitors .
  • Metabolism: Rapidly oxidized to VCO, a highly electrophilic epoxide that forms DNA adducts (e.g., 7-(2'-oxoethyl)guanine) and exhibits complete carcinogenicity in mouse skin .

Vinyl Carbamate Epoxide (VCO)

Structure : Epoxidized derivative of VC.
Key Properties :

  • Carcinogenicity: VCO is a complete carcinogen, inducing papillomas and carcinomas in mouse skin at sub-ulcerogenic doses. It is 3–5× more potent than VC in hepatic tumorigenesis .
  • Reactivity: Reacts with DNA, glutathione, and water (half-life ~10.5 min at pH 7.4), forming mutagenic etheno-adducts (e.g., N²,3-ethenoguanine) .

Ethyl [2-(Aziridin-1-yl)ethyl]carbamate

Hypothesized Properties :

  • Metabolic activation may generate reactive intermediates (e.g., aziridinium ions), akin to VCO’s epoxide, but specific pathways remain uncharacterized in the evidence.
  • Expected carcinogenic potency could exceed EC but fall below VC/VCO due to structural and metabolic differences.

Role of Substituents

  • Ethyl Group (EC): Limited reactivity; requires metabolic activation for carcinogenicity.
  • Vinyl Group (VC) : Introduces a site for epoxidation, generating VCO, a direct-acting mutagen.

Metabolic Pathways

Compound Key Metabolic Step Reactive Intermediate Carcinogenic Potency (vs. EC)
Ethyl carbamate CYP2E1-mediated oxidation VCO (debated) 1× (baseline)
Vinyl carbamate Epoxidation VCO 10–50×
VCO Spontaneous hydrolysis/alkylation Etheno-DNA adducts 50–100×
This compound Aziridine ring opening Aziridinium ions Hypothesized: 5–20×

Q & A

Q. What advancements in chromatography improve sensitivity for detecting aziridine-containing carbamates?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem MS using hydrophilic interaction liquid chromatography (HILIC) columns for polar metabolites. Optimize ion mobility spectrometry (IMS) to resolve structural isomers. Validate with ISO/IEC 17025 guidelines .

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